molecular formula C11H11N3O B2621582 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile CAS No. 174895-32-0

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile

Cat. No. B2621582
CAS RN: 174895-32-0
M. Wt: 201.229
InChI Key: GDMBMIDWAGMRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile (CPMPC) is an organic compound that is used in various scientific research applications. CPMPC has a wide range of uses in organic chemistry, biochemistry, and pharmacology. It is a versatile compound that is used in a variety of experiments in the laboratory.

Scientific Research Applications

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is used in a variety of scientific research applications. It is used in organic chemistry to synthesize various compounds. It is also used in biochemistry to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

: Okuda, K., Yoshida, M., Hirota, T., & Sasaki, K. (2010). Improved Synthesis of 5-Amino-1,2-dihydrofuro[2,3-c]isoquinolines via Truce–Smiles Rearrangement and Subsequent Formation to Furo[2,3-c]isoquinoline. Chemical & Pharmaceutical Bulletin, 58(3), 363–368. Read the full article here.

Advantages and Limitations for Lab Experiments

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a versatile compound that can be used in a variety of experiments. However, it is important to note that 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

The potential future directions of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile research are numerous. For example, further research could be done to study the effects of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile on other enzymes, such as proteases and kinases. Additionally, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile could be used to study the structure and function of various receptors, such as G-protein coupled receptors. Furthermore, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile could be used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as their potential interactions with other drugs. Finally, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile could be used to study the effects of environmental toxins on the human body.

Synthesis Methods

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is synthesized through a three-step process. The first step involves the reaction of 3-cyanopropoxy-6-methylpyridine (CMP) with N-bromosuccinimide (NBS) and a base to form an intermediate. The intermediate is then reacted with an acid to form the final product, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile. The synthesis of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is a relatively simple process that can be completed in a short amount of time.

properties

IUPAC Name

2-(3-cyanopropoxy)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9-4-5-10(8-13)11(14-9)15-7-3-2-6-12/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMBMIDWAGMRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile

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